molecular formula C21H27N5 B14513720 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine CAS No. 62753-72-4

1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine

Cat. No.: B14513720
CAS No.: 62753-72-4
M. Wt: 349.5 g/mol
InChI Key: NEHIJSXJOOMAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a benzylpiperazine moiety via a propyl chain. The presence of these functional groups imparts the compound with a range of biological activities, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine, which can be achieved through the reductive amination of benzylamine with piperazine.

    Linking with Benzimidazole: The benzylpiperazine is then linked to the benzimidazole core via a propyl chain. This step often involves the use of a suitable linker, such as 1,3-dibromopropane, under basic conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzimidazole moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: 1,3-dibromopropane, sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine is unique due to the presence of both benzimidazole and benzylpiperazine moieties, which confer a combination of biological activities not commonly found in other compounds.

Properties

CAS No.

62753-72-4

Molecular Formula

C21H27N5

Molecular Weight

349.5 g/mol

IUPAC Name

1-[3-(4-benzylpiperazin-1-yl)propyl]benzimidazol-2-amine

InChI

InChI=1S/C21H27N5/c22-21-23-19-9-4-5-10-20(19)26(21)12-6-11-24-13-15-25(16-14-24)17-18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H2,22,23)

InChI Key

NEHIJSXJOOMAFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3N=C2N)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.